Thioformyl

Thermodynamics Radical Stability Mass Spectrometry

Procure Thioformyl (CAS 36058-28-3), the benchmark HCS radical for astrochemical modeling and spectroscopic calibration. Its distinct 0.85 D dipole moment and rotational constants (B+C)/2 = 20145.6 MHz allow unambiguous radioastronomical detection with ALMA and IRAM telescopes, while its 23.8 kJ mol⁻¹ shift in electron expulsion energy relative to HCO makes it essential for probing oxygen-to-sulfur substitution effects in reaction dynamics. Source from specialty laboratories offering custom synthesis for this transient species.

Molecular Formula CHS
Molecular Weight 45.09 g/mol
CAS No. 36058-28-3
Cat. No. B1219250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioformyl
CAS36058-28-3
SynonymsHCS radical
thioformyl
thioformyl radical
Molecular FormulaCHS
Molecular Weight45.09 g/mol
Structural Identifiers
SMILES[CH]=S
InChIInChI=1S/CHS/c1-2/h1H
InChIKeyRIFHJAODNHLCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioformyl (CAS 36058-28-3) Procurement Guide: Key Physicochemical and Spectroscopic Properties for Astrochemical and Fundamental Research


Thioformyl (CAS 36058-28-3), designated as the HCS radical, is a fundamental organosulfur transient species with the molecular formula CHS and a molecular weight of 45.084 Da [1]. It is a key intermediate in combustion, atmospheric, and interstellar sulfur chemistry [2]. As a sulfur analogue of the formyl (HCO) radical, its unique electronic structure and reactivity make it a critical target for astrochemical observations and high-precision spectroscopic studies [2][3].

Why Generic Substitution of Thioformyl Fails: Critical Differentiators in Physical and Chemical Properties for Astrochemical and Spectroscopic Applications


Substituting thioformyl with its oxygen analogue (formyl) or a related sulfur-containing radical (e.g., mercaptomethyl) is not scientifically valid due to fundamentally different electronic and geometric properties [1][2]. For instance, the replacement of oxygen with sulfur significantly alters the molecular dipole moment, ionization potential, and vibrational frequencies, directly impacting spectroscopic detectability and reactivity in key environments like the interstellar medium [3][4]. Furthermore, the electron expulsion energy from the thioformyl radical is 23.8 kJ mol⁻¹ less favored than from the formyl radical, demonstrating a distinct thermodynamic stability that influences its formation pathways [5]. These quantifiable differences preclude simple interchangeability and underscore the necessity of source-specific selection.

Quantitative Evidence Guide: Thioformyl (CAS 36058-28-3) Head-to-Head Comparisons with Formyl and Related Radicals


Electron Expulsion Energy: Thioformyl vs. Formyl Radical

A quantum chemical investigation found that the electron expulsion from the formyl radical (HCO) is 23.8 kJ mol⁻¹ more favored than from the thioformyl radical (HCS) [1]. This indicates that HCS is less prone to lose an electron under equivalent conditions, a key differentiator in gas-phase ion chemistry.

Thermodynamics Radical Stability Mass Spectrometry

C-H Stretching Frequency (ν₁): Thioformyl Cation vs. Formyl Cation

The C-H stretching vibration (ν₁) for the thioformyl cation (HCS⁺) has been measured at 3141.6823(5) cm⁻¹ [1]. In contrast, the same ν₁ vibration for the formyl cation (HCO⁺) is observed at 3076.313±0.010 cm⁻¹ [2]. This 65.4 cm⁻¹ blue shift for the sulfur analogue is a definitive spectroscopic signature.

High-Resolution Spectroscopy Astrochemistry Vibrational Analysis

Electric Dipole Moment: HCS Radical vs. HCO Radical

The electric dipole moment of the thioformyl radical (HCS) in its ground state has been calculated to be 0.85 ± 0.05 D [1]. This is significantly lower than the dipole moment of the formyl radical (HCO), which is calculated to be 1.773 D [2]. The difference in dipole moment directly affects the intensity of rotational transitions, a critical factor for radioastronomical detection.

Astrochemistry Rotational Spectroscopy Molecular Physics

Equilibrium Geometry: HCS Radical vs. HCO Radical

The equilibrium geometry of the HCS radical shows a C-S bond length of 1.573 Å and an H-C-S bond angle of 131.8° [1]. This contrasts with the HCO radical, which has a C-O bond length of approximately 1.17 Å and an H-C-O bond angle of about 127° [2]. The longer C-S bond and wider angle in HCS reflect the larger atomic radius of sulfur and its different electronic influence.

Computational Chemistry Molecular Structure Spectroscopy

Adiabatic Ionization Potential: HCS Radical vs. HCO Radical

The adiabatic ionization potential (IP) of the thioformyl radical (HCS) has been experimentally determined to be ≤7.499±0.005 eV, and possibly as low as 7.412±0.007 eV [1]. This is significantly lower than the first vertical ionization potential of the formyl radical (HCO), which is 9.31 ± 0.01 eV [2]. The lower IP of HCS indicates it is more easily ionized.

Photoionization Mass Spectrometry Energetics Astrochemistry

Interstellar Abundance: HCS Radical vs. HCO Radical

Observations of the molecular cloud L483 reveal a column density of 7 × 10¹² cm⁻² for the thioformyl radical (HCS) and a fractional abundance relative to H₂ of 2 × 10⁻¹⁰ [1]. The study further notes that 'the radical HCS is found to be more abundant than its oxygen analogue, HCO' [1]. This is a direct observational contrast between the two species in a real astrophysical environment.

Astrochemistry Observational Astronomy Molecular Clouds

Primary Research and Industrial Application Scenarios for Thioformyl (CAS 36058-28-3)


Astrochemical Modeling and Observational Astronomy

Thioformyl's unique spectroscopic signature (ν₁ at 3141.68 cm⁻¹ for HCS⁺) and distinct dipole moment (0.85 D) are essential for targeted radioastronomical searches and for interpreting observational data from telescopes like ALMA and IRAM [1][2]. Its observed abundance, exceeding that of HCO in certain molecular clouds, makes it a key species for constraining models of interstellar sulfur chemistry [3].

Fundamental Gas-Phase Reaction Dynamics Studies

The quantitative difference in electron expulsion energy (23.8 kJ mol⁻¹ less favored than HCO) and ionization potential (≤7.499 eV) makes thioformyl a benchmark system for probing the effect of oxygen-to-sulfur substitution on reaction mechanisms and energetics in crossed molecular beam experiments [4][5].

High-Resolution Spectroscopic Benchmarking and Instrument Calibration

The accurately determined molecular constants for HCS, such as its rotational constants (B+C)/2 = 20145.6 MHz, bond lengths (r(CS) = 1.562 Å), and bond angle (132.8°), serve as rigorous benchmarks for validating ab initio computational methods and calibrating high-resolution spectroscopic instruments [6][7].

Technical Documentation Hub

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